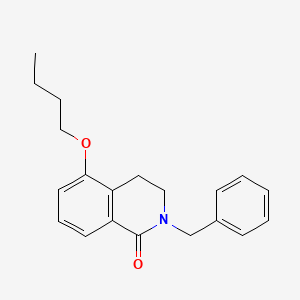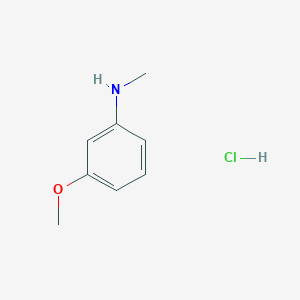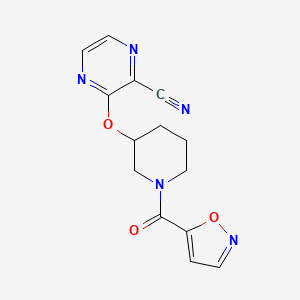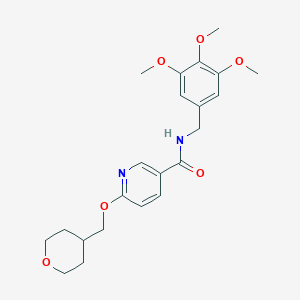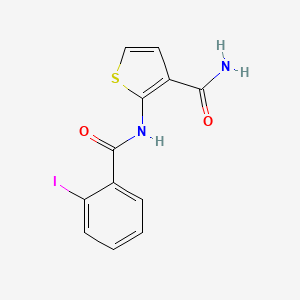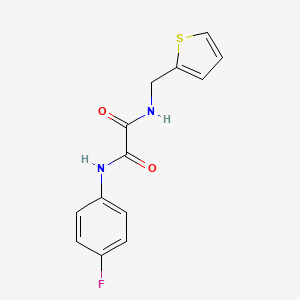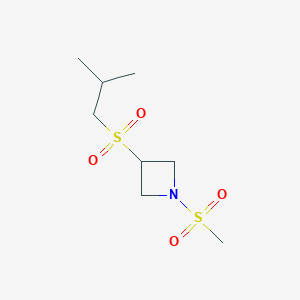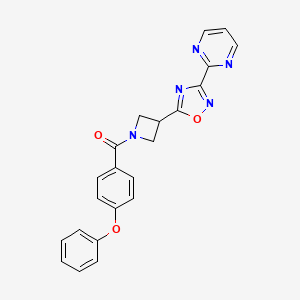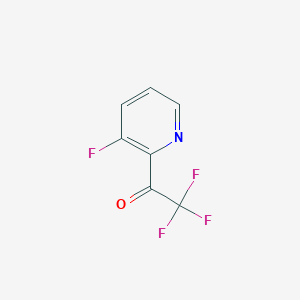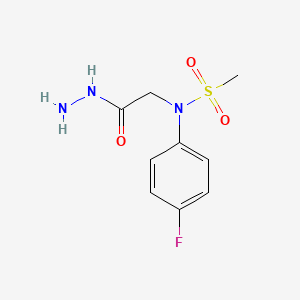![molecular formula C16H15FN4O2 B2713709 3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 2097862-21-8](/img/structure/B2713709.png)
3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a carboxamide group, and a fluorine atom .
Molecular Structure Analysis
The molecule contains a pyridine ring and a pyrrolidine ring, which are both five-membered rings with one nitrogen atom. The pyrrolidine ring is a saturated ring (all single bonds), while the pyridine ring is unsaturated (contains double bonds). The presence of these rings can significantly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of a fluorine atom could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Discovery and Medicinal Chemistry
The compound's framework has been explored in the discovery of selective kinase inhibitors, such as the Met kinase superfamily, showing potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent enzyme inhibition and improved solubility and selectivity, indicating its role in tumor stasis and advancing into clinical trials (Schroeder et al., 2009).
Synthetic Methodology and Computational Studies
The compound is utilized in synthesizing novel structures, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, through water-mediated synthesis. Computational studies and non-linear optical (NLO) properties, along with molecular docking analyses, have highlighted its potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Material Science and Optical Applications
Investigations into materials science have also been prominent, where complexes like [Co(3-fba)2(na)2(H2O)2] and [Ni(3-fba)2(na)2(H2O)2], incorporating 3-fluorobenzoate and pyridine-3-carboxamide, exhibit unique structural and optical properties. These complexes show potential as optical materials due to their absorption edges and emission behaviors, indicating applications in semiconductor structures and fluorescence studies (Özbek et al., 2019).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial and antitubercular activities. Notably, certain derivatives have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, underscoring their significance in developing new therapeutic agents (Bodige et al., 2020).
Propriétés
IUPAC Name |
3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-10-18-4-3-13(14)16(23)20-8-11-6-12(9-19-7-11)21-5-1-2-15(21)22/h3-4,6-7,9-10H,1-2,5,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCIBRXJQPYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

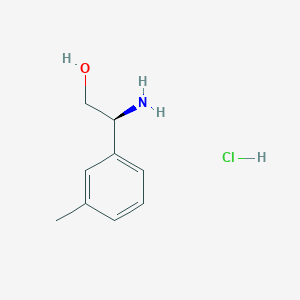
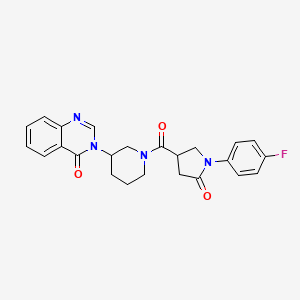
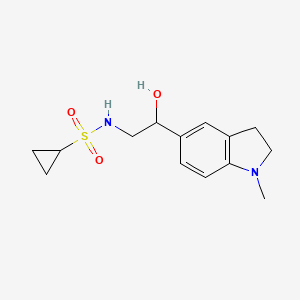
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
